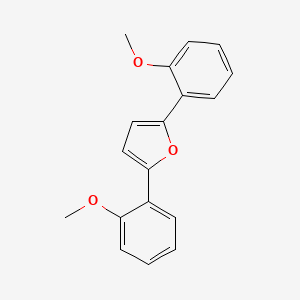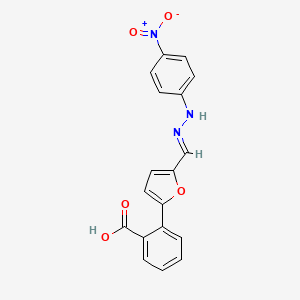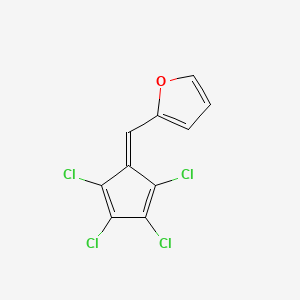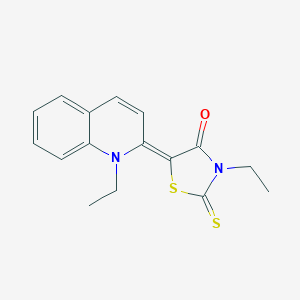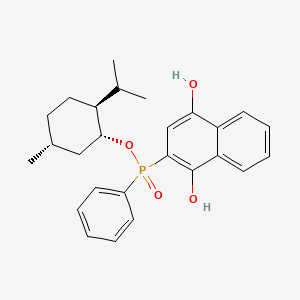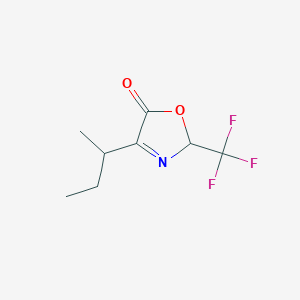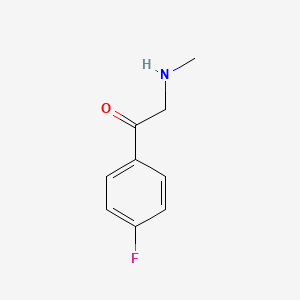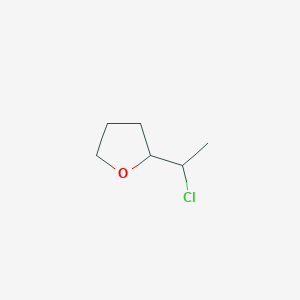
2-(1-Chloroethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of a chloroethyl group at the second position of the tetrahydrofuran ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chloroethylating agent. One common method is the reaction of tetrahydrofuran with 1-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of 2-(1-Chloroethyl)tetrahydrofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted tetrahydrofuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxyethyl tetrahydrofuran.
Oxidation Reactions: Formation of 2-(1-Chloroethyl)tetrahydrofuran-3-one.
Reduction Reactions: Formation of 2-(1-Ethyl)tetrahydrofuran.
Scientific Research Applications
2-(1-Chloroethyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can undergo ring-opening reactions. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparison with Similar Compounds
Tetrahydrofuran: A parent compound without the chloroethyl group.
2-(1-Bromoethyl)tetrahydrofuran: Similar structure with a bromoethyl group instead of a chloroethyl group.
2-(1-Hydroxyethyl)tetrahydrofuran: A derivative with a hydroxyethyl group.
Uniqueness: 2-(1-Chloroethyl)tetrahydrofuran is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the chloroethyl functionality is required.
Properties
CAS No. |
54173-30-7 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-(1-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4H2,1H3 |
InChI Key |
GWAALTYEOBRBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


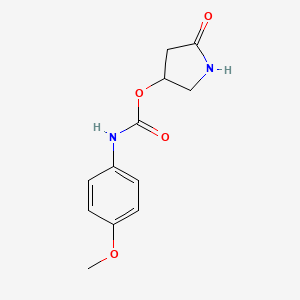
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
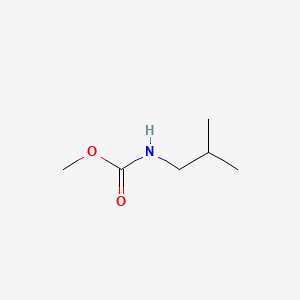
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
